![molecular formula C19H18O5 B14514096 3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one CAS No. 63006-56-4](/img/structure/B14514096.png)
3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one is an organic compound known for its unique chemical structure and properties It belongs to the class of chromones, which are characterized by a benzopyranone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one typically involves the condensation of 2,4,5-trimethoxybenzaldehyde with a suitable chromone precursor under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is then heated to facilitate the formation of the chromone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochromones.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It can inhibit or activate enzymes, bind to receptors, and modulate signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,5-Trimethoxybenzyl alcohol
- 3,4,5-Trimethoxybenzyl alcohol
- 2,3,4-Trimethoxybenzyl alcohol
Uniqueness
3-(2,4,5-Trimethoxybenzyl)-4H-chromen-4-one is unique due to its chromone structure combined with the trimethoxybenzyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not fulfill.
Propriétés
Numéro CAS |
63006-56-4 |
|---|---|
Formule moléculaire |
C19H18O5 |
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
3-[(2,4,5-trimethoxyphenyl)methyl]chromen-4-one |
InChI |
InChI=1S/C19H18O5/c1-21-16-10-18(23-3)17(22-2)9-12(16)8-13-11-24-15-7-5-4-6-14(15)19(13)20/h4-7,9-11H,8H2,1-3H3 |
Clé InChI |
HKBCCYPGVDCNMD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1CC2=COC3=CC=CC=C3C2=O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3,9-Trimethyl-9,9a-dihydro-3H-[1,2]dioxino[3,4-b]indole](/img/structure/B14514027.png)
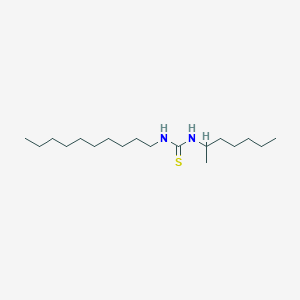
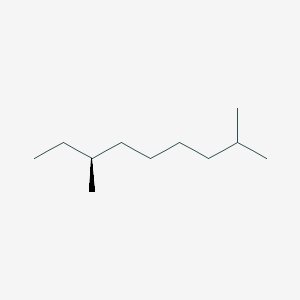
![Benzoic acid, 4-[(1H-tetrazol-5-ylamino)methyl]-, methyl ester](/img/structure/B14514049.png)
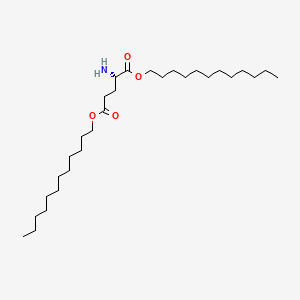
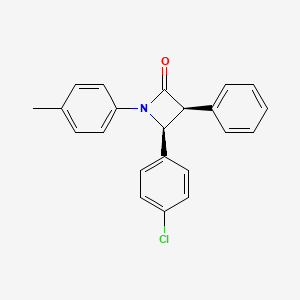
![2-{[(1-Chloro-4,4-dimethylpentan-2-yl)oxy]methyl}oxirane](/img/structure/B14514069.png)
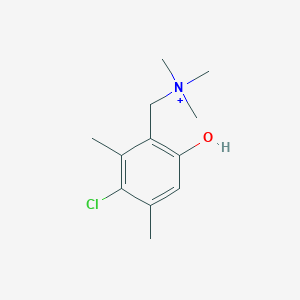
![2-[3-Methoxy-5-(propan-2-yl)phenyl]acetamide](/img/structure/B14514081.png)



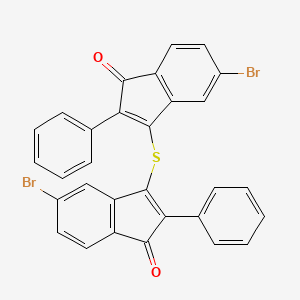
![Diethyl [9-(heptylamino)-9H-fluoren-9-yl]phosphonate](/img/structure/B14514115.png)
